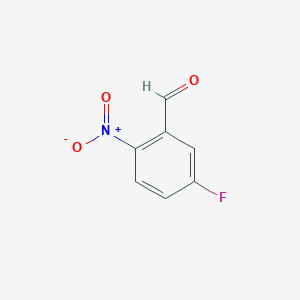

5-Fluoro-2-nitrobenzaldehyde

描述

Significance of Fluorinated Aromatic Aldehydes in Modern Chemistry

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov In medicinal chemistry, the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Fluorinated aromatic aldehydes, as a class of compounds, are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.net They serve as precursors to a wide array of more complex fluorinated molecules. rsc.org The strategic incorporation of fluorine can be used to fine-tune the electronic properties of a molecule, which is particularly important in the design of materials for applications such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The development of methods for the synthesis of fluorinated compounds, including those derived from fluorinated aromatic aldehydes, remains an active area of research. nih.govrsc.org

Role of the Nitro and Aldehyde Functionalities in Activating Aromatic Systems

The nitro group (-NO2) and the aldehyde group (-CHO) are both electron-withdrawing groups. When attached to an aromatic ring, they decrease the electron density of the ring system. uomustansiriyah.edu.iqlibretexts.org This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com Conversely, this electron deficiency activates the aromatic ring towards nucleophilic aromatic substitution, especially at the positions ortho and para to the electron-withdrawing group. uomustansiriyah.edu.iq

Specifically, the nitro group is a strong deactivating group due to both inductive and resonance effects. uomustansiriyah.edu.iqmasterorganicchemistry.com The aldehyde group also deactivates the ring through electron withdrawal. The combined presence of these two groups significantly influences the reactivity of the aromatic ring, making it a useful substrate for specific synthetic transformations. For instance, the nitro group can be reduced to an amino group, which is a strong activating group, thereby completely changing the reactivity of the aromatic system. msu.edu

5-Fluoro-2-nitrobenzaldehyde as a Precursor in Complex Molecule Construction

The unique substitution pattern of this compound makes it a highly versatile precursor for the synthesis of a variety of complex molecules. The aldehyde group provides a handle for condensation reactions, Grignard additions, and other nucleophilic attacks. The nitro group, being strongly electron-withdrawing, facilitates nucleophilic aromatic substitution of the fluorine atom. Furthermore, the nitro group can be selectively reduced to an amine, which can then participate in a wide range of cyclization reactions to form heterocyclic systems. msu.edu

This trifunctional nature allows for sequential and regioselective reactions, providing access to a diverse range of molecular architectures. For example, it is a key starting material for the synthesis of substituted quinazolines and imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. researchgate.netrsc.orgrsc.org

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a building block in the synthesis of novel heterocyclic compounds with potential biological activity. Researchers are exploring its use in multicomponent reactions and domino reaction sequences to efficiently construct complex molecular frameworks. researchgate.net

Key research areas include:

Synthesis of Quinolines and Quinazolines: The compound is utilized in domino nitro reduction-Friedländer heterocyclization reactions to produce substituted quinolines. researchgate.net It is also a precursor for various quinazoline (B50416) derivatives, which are known to exhibit a broad range of pharmacological activities. nih.govfrontiersin.orgarabjchem.org

Synthesis of Imidazo[1,2-a]pyridines: this compound is a key starting material for the synthesis of functionalized imidazo[1,2-a]pyridines, a class of compounds with diverse therapeutic potential. rsc.orgrsc.orgresearchgate.net

Development of Novel Synthetic Methodologies: The unique reactivity of this compound inspires the development of new synthetic methods, including one-pot and multicomponent reactions, to access complex molecules in a more efficient and atom-economical manner.

The following table provides a summary of the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 395-81-3 | nih.gov |

| Molecular Formula | C7H4FNO3 | nih.gov |

| Molecular Weight | 169.11 g/mol | nih.gov |

| Appearance | Pale yellow to yellow crystalline powder | lookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAFVHUJZPVWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192645 | |

| Record name | 5-Fluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-81-3 | |

| Record name | 5-Fluoro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-2-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XLZ3PX3W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Nitrobenzaldehyde

Strategies for Regioselective Introduction of Fluorine and Nitro Groups

The regioselective synthesis of 5-Fluoro-2-nitrobenzaldehyde can be approached in two primary ways: by introducing the fluorine atom onto a pre-functionalized nitrobenzaldehyde or by nitrating a fluorobenzaldehyde precursor. Each strategy presents unique challenges and requires careful optimization of reaction conditions.

Halogen-Fluorine Exchange Reactions

One effective method for synthesizing this compound is through a halogen-exchange (Halex) reaction. This process involves the displacement of a halogen atom, typically chlorine, with fluorine. prepchem.comgoogle.com

The Halex reaction commonly employs alkali metal fluorides, such as potassium fluoride (B91410) (KF), as the fluorinating agent. prepchem.comgoogle.com In a typical procedure, 5-chloro-2-nitrobenzaldehyde (B146351) is treated with potassium fluoride to yield this compound. prepchem.com The efficiency of this displacement is contingent on the reactivity of the starting material and the reaction conditions. The presence of the electron-withdrawing nitro group ortho to the chlorine atom facilitates this nucleophilic aromatic substitution.

A process for preparing fluoro-nitro-benzaldehydes involves reacting the corresponding chloro-nitrobenzaldehyde with an alkali metal fluoride in a polar aprotic solvent. google.com For instance, the synthesis of this compound can be achieved by reacting 5-chloro-2-nitrobenzaldehyde with potassium fluoride. prepchem.comgoogle.com

Table 1: Halogen-Fluorine Exchange Reaction for this compound

| Starting Material | Reagent | Product |

|---|

The success of the halogen-fluorine exchange reaction is highly dependent on the reaction conditions and the choice of solvent. Polar aprotic solvents are generally preferred for this transformation. google.com

In one documented synthesis, the reaction of 5-chloro-2-nitrobenzaldehyde with potassium fluoride is carried out in dimethylacetamide at a temperature of 150°C for 3 hours. prepchem.com Another patent describes a similar process using dimethylformamide as the solvent at 160°C. google.com The use of phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide in conjunction with 18-crown-6 (B118740) or polyethylene (B3416737) glycol dimethyl ether, has also been shown to facilitate the fluorination of chlorobenzaldehydes. researchgate.net The selection of solvent and temperature is critical to ensure a good yield and minimize side reactions. For example, a process was developed for the synthesis of 4-fluorobenzaldehyde (B137897) from 4-chlorobenzaldehyde (B46862) using spray-dried KF, which achieved a 90% yield and 98% selectivity under optimized conditions. researchgate.net

Table 2: Solvent and Temperature Effects on Halogen-Fluorine Exchange

| Solvent | Temperature | Duration | Reference |

|---|---|---|---|

| Dimethylacetamide | 150°C | 3 hours | prepchem.com |

| Dimethylformamide | 160°C | 3 hours | google.com |

Nitration of Fluorobenzaldehyde Precursors

An alternative synthetic route to this compound involves the direct nitration of a fluorobenzaldehyde precursor. nih.gov This approach requires careful control to achieve the desired regioselectivity.

The nitration of 2-fluorobenzaldehyde (B47322) presents a regioselectivity challenge. The fluorine atom is an ortho, para-director, while the aldehyde group is a meta-director. The nitration of 2-fluorobenzaldehyde with fuming nitric acid in sulfuric acid at low temperatures (-10°C to 0°C) preferentially yields the 5-nitro isomer. This selectivity is attributed to the meta-directing effect of the fluorine atom in combination with steric hindrance at the ortho position.

Similarly, the nitration of bromo-fluorobenzaldehyde isomers with a mixture of sulfuric acid and nitric acid at 0°C has been shown to proceed with high regioselectivity. nih.gov The reaction conditions, including the concentration of the nitrating agent and the temperature, are crucial for controlling the outcome. For instance, in the nitration of 2-chloro-4-fluorobenzaldehyde, using a system of concentrated sulfuric acid and fuming nitric acid at temperatures between -30°C and 0°C leads to the formation of 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772). google.com

A significant challenge during the nitration of benzaldehydes is the potential for the oxidation of the aldehyde group to a carboxylic acid. acsgcipr.orglibretexts.org Aldehydes are susceptible to oxidation, especially under the harsh, acidic conditions of nitration. libretexts.org The oxidation can occur through the formation of a gem-diol intermediate followed by oxidation. libretexts.org

Nitric acid itself is a powerful oxidizing agent, and its use can lead to over-oxidation and other side reactions. acsgcipr.org However, it has been noted that in some nitration reactions of aromatic carbonyl compounds using specific nitrating agents, the oxidation of the aldehyde group to the corresponding carboxylic acid was not observed. scirp.org The choice of nitrating agent and reaction conditions is therefore critical to minimize this unwanted side reaction. In some cases, protecting the aldehyde group as an acetal, such as a 1,3-dioxolane, can prevent its oxidation during nitration. researchgate.net

Functionalization of Fluorotoluene Derivatives

The synthesis of this compound can be effectively achieved through the functionalization of fluorotoluene precursors. A key route involves starting with 3-fluorotoluene, which undergoes a series of reactions to introduce the required aldehyde and nitro groups onto the aromatic ring. google.com This pathway highlights a strategic approach where the carbon skeleton of the starting material is methodically modified to achieve the target molecule.

Conversion of Methyl to Aldehyde Group via Halogenation and Hydrolysis

A primary method for converting the methyl group of a toluene (B28343) derivative into an aldehyde functional group involves a two-step process: halogenation followed by hydrolysis. In the synthesis of this compound from 3-fluorotoluene, the methyl group is first chlorinated. google.com This intermediate is then subjected to hydrolysis to yield the corresponding benzaldehyde (B42025).

Similarly, a synthetic route for the related compound 2-chloro-4-fluoro-5-nitrobenzaldehyde starts with 2-chloro-4-fluorotoluene (B151448). google.com After an initial nitration step, the methyl group is halogenated using a brominating agent like N-bromosuccinimide (NBS) in the presence of an initiator such as benzoyl peroxide. The resulting brominated compound is then hydrolyzed and oxidized, often using hydrogen peroxide, to form the final aldehyde product. google.com This sequence underscores the versatility of the halogenation-hydrolysis strategy for aldehyde synthesis from methylarenes.

Sequential Nitration in Multi-step Routes

In one documented pathway starting from 3-fluorotoluene, the conversion of the methyl group to the aldehyde function is performed first, followed by the nitration of the resulting 3-fluorobenzaldehyde (B1666160) to yield this compound. google.com

Industrial-Scale Synthesis Considerations for this compound

For the industrial-scale production of this compound and related compounds, synthetic routes are evaluated based on factors such as cost, safety, yield, and environmental impact. A patented process highlights a particularly efficient method that avoids starting from the more expensive 3-fluorotoluene. google.com This process involves the nucleophilic aromatic substitution of a chloro-nitrobenzaldehyde, specifically 5-chloro-2-nitrobenzaldehyde, with an alkali metal fluoride like potassium fluoride. google.comprepchem.com The reaction is carried out in a polar aprotic solvent, such as dimethylacetamide or dimethylformamide, at temperatures between 100°C and 160°C. google.com This halogen exchange (Halex) reaction is noted for proceeding at surprisingly low temperatures without significant side-reactions involving the aldehyde group, making it a viable industrial method. google.com

Another process, developed for 2-chloro-4-fluoro-5-nitrobenzaldehyde, emphasizes its suitability for industrialization by reducing costs and improving yields. google.com By performing the nitration step before the aldehyde formation, it circumvents the issue of aldehyde group oxidation. google.com Furthermore, this method reduces the amount of sulfuric acid required by using an organic solvent for the nitration reaction, which simplifies handling and reduces waste. google.com The adoption of continuous-flow reactor technology, as demonstrated for the nitration of o-xylene, also represents a significant advancement for industrial synthesis. mdpi.com Continuous-flow processes offer enhanced safety, better temperature control, and can lead to a reduction in by-products, such as phenolic impurities, which simplifies purification and minimizes wastewater. mdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include temperature, solvent, catalyst, and reactant stoichiometry.

In the synthesis of fluoro-nitro-benzaldehydes via halogen exchange, stirring 5-chloro-2-nitrobenzaldehyde with potassium fluoride in dimethylacetamide for 3 hours at 150°C resulted in a 60.7% yield of this compound. google.com The choice of a polar aprotic solvent is critical for this type of nucleophilic substitution.

The optimization of nitration reactions often involves careful control of temperature and the composition of the nitrating mixture. For instance, the nitration of 2-chloro-4-fluorotoluene is conducted at 0-10°C to prevent side reactions. google.com In continuous-flow nitration systems, parameters such as the ratio of sulfuric acid to nitric acid, acid concentration, residence time, and temperature are systematically varied to find the optimal conditions, achieving yields as high as 94.1% for the nitration of o-xylene. mdpi.com

The effect of reaction conditions is also evident in other synthetic transformations. In the synthesis of 2-hydroxy-3-phenylquinoline from o-nitrobenzaldehyde, parameters such as catalyst loading, temperature, and solvent were explored. ikm.org.my The yield increased significantly with the addition of an iron catalyst and by raising the temperature, with ethanol (B145695) proving to be the most effective solvent. ikm.org.my Similarly, studies on catalytic nucleophilic fluorination reactions show that the choice of fluorine source and solvent dramatically impacts the outcome, with BF₃·Et₂O in dichloromethane (B109758) providing a high yield in a very short reaction time. acs.org

Below is a table summarizing the impact of various reaction parameters on the synthesis of this compound and related transformations.

| Reaction Type | Parameter Optimized | Conditions / Reagents | Result / Finding | Reference |

| Halogen Exchange | Temperature & Time | 150°C for 3 hours in DMA | 60.7% yield of this compound. | google.com |

| Nitration (Batch) | Temperature | 0-10°C | Minimized side reactions and oxidation of sensitive groups. | google.com |

| Nitration (Flow) | Temperature, Residence Time, Stoichiometry | Optimized flow rates and acid ratios | Yield of 94.1% with reduced impurities. | mdpi.com |

| Quinoline (B57606) Synthesis | Catalyst, Temperature, Solvent | 20 mol% Fe, Reflux, Ethanol | 83% yield, demonstrating the importance of all three parameters. | ikm.org.my |

| Nucleophilic Fluorination | Fluorine Source & Solvent | BF₃·Et₂O in Dichloromethane (DCM) | 83% yield within 10 minutes; other solvents/sources gave low to no yield. | acs.org |

Chemical Reactivity and Transformation Mechanisms of 5 Fluoro 2 Nitrobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 5-Fluoro-2-nitrobenzaldehyde. This class of reactions involves the displacement of a leaving group, in this case, the fluorine atom, by a nucleophile. The reaction proceeds via an addition-elimination mechanism. byjus.commasterorganicchemistry.com

Reactivity of the Fluorine Atom Towards Various Nucleophiles

The fluorine atom at the C-5 position of this compound is activated for displacement by a variety of nucleophiles. This is a characteristic feature of SNAr reactions where, contrary to SN1 and SN2 reactions, fluoride (B91410) is an excellent leaving group. masterorganicchemistry.com The high electronegativity of fluorine helps to polarize the C-F bond and activates the ring towards nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com

Research has shown that this compound readily reacts with secondary cycloamines, such as pyrrolidine (B122466), in multicomponent reactions. thieme-connect.com Additionally, analogous reactions with other halo-nitroaromatics suggest that a wide range of nucleophiles can displace the fluorine. These include:

Amines : Both primary and secondary amines can act as nucleophiles. semanticscholar.orgacs.org

Thiols : Thiolates are effective nucleophiles for displacing halogens in SNAr reactions. semanticscholar.orglookchem.com

Alkoxides and Phenoxides : Oxygen-based nucleophiles like methoxide (B1231860) or phenoxide can also participate in these substitution reactions. byjus.comsemanticscholar.org

A notable application of this reactivity is in a one-pot, three-component synthesis where 2-fluoro-5-nitrobenzaldehyde (B1301997) reacts with active methylene (B1212753) compounds and secondary cycloamines to produce 2-aminobenzylidene derivatives with high stereoselectivity and yields ranging from 52–88%. thieme-connect.com

Role of the Nitro Group in Activating SNAr

The presence of the nitro group (-NO₂) ortho to the fluorine atom is crucial for the high reactivity of this compound in SNAr reactions. Electron-withdrawing groups, like the nitro group, are essential activators for nucleophilic aromatic substitution. byjus.commasterorganicchemistry.com

The activation occurs through two primary effects:

Inductive Effect : The strong electron-withdrawing inductive effect of the nitro group decreases the electron density of the entire aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.

Resonance Effect : The nitro group provides significant stabilization to the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. byjus.com The negative charge can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance, which significantly lowers the activation energy of the rate-determining addition step. byjus.commasterorganicchemistry.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com

Mechanistic Insights into Fluorine Displacement

The displacement of the fluorine atom in this compound follows the two-step SNAr (addition-elimination) mechanism:

Nucleophilic Addition (Rate-Determining Step) : A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate called a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. The strong resonance stabilization provided by the ortho-nitro group makes this step favorable. masterorganicchemistry.com

Elimination (Fast Step) : The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. This step is typically fast and leads to the final substituted product. masterorganicchemistry.com

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) in this compound is an electrophilic center and participates in a variety of nucleophilic addition and condensation reactions. The electron-withdrawing nitro group on the ring can enhance the electrophilicity of the aldehyde's carbonyl carbon.

Nucleophilic Addition Reactions

Aldehydes are well-known to undergo nucleophilic addition at the carbonyl carbon. While specific studies detailing a broad range of these reactions on this compound are limited, the general reactivity of aromatic aldehydes suggests several possibilities.

Addition of Organometallic Reagents : Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles that add to aldehydes to form alcohols. pressbooks.publibretexts.orgmasterorganicchemistry.com Reaction of this compound with a Grignard reagent would be expected to yield a secondary alcohol after acidic workup. libretexts.org However, the presence of the nitro group can complicate these reactions, as organometallic reagents can also react with it.

Formation of Cyanohydrins : The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction is typically base-catalyzed.

Formation of Acetals : In the presence of an acid catalyst, aldehydes react reversibly with alcohols to form acetals, which are often used as protecting groups for the aldehyde functionality.

It is important to note that the strongly basic nature of many organometallic reagents can be incompatible with the acidic protons or other functional groups in more complex molecules. libretexts.orglibretexts.org

Condensation Reactions with Active Methylene Compounds

This compound readily undergoes condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). These reactions are fundamental in carbon-carbon bond formation.

Knoevenagel Condensation : This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene compound. For example, this compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate. thieme-connect.comresearchgate.net This reaction is a key step in the synthesis of various heterocyclic compounds.

Domino Reactions : this compound is a valuable substrate in domino (or cascade) reactions. One such process involves the in situ reduction of the nitro group to an amine, followed by a Friedländer annulation with an active methylene compound to produce highly substituted quinolines in good yields. nih.gov This one-pot procedure avoids the need to handle the often unstable 2-aminobenzaldehyde (B1207257) intermediates.

Wittig Reaction : The aldehyde can react with phosphorus ylides (Wittig reagents) to form alkenes. libretexts.org For instance, reactions of various nitrobenzaldehydes with Wittig reagents have been used to synthesize stilbene (B7821643) and indole (B1671886) derivatives. doi.orgscirp.org

Synthesis of Indoles : The Leimgruber-Batcho indole synthesis uses 2-nitrotoluene (B74249) derivatives as starting materials. diva-portal.org A related approach involves the olefination of ortho-nitrobenzaldehydes, including this compound, with reagents like CF₃CCl₃ to form trifluoromethylated styrenes. nih.govmdpi.com These intermediates can then be converted to enamines and subsequently cyclized to form 2-CF₃-indoles. nih.govmdpi.com

The following table summarizes the outcomes of domino Friedländer reactions using this compound with various active methylene compounds. nih.gov

| Active Methylene Compound | Resulting Product | Yield (%) |

| Ethyl trifluoroacetoacetate | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | 70 |

| Methyl isobutyrylacetate | Methyl 6-fluoro-2-isopropylquinoline-3-carboxylate | 71 |

| Ethyl benzoylacetate | Ethyl 6-fluoro-2-phenylquinoline-3-carboxylate | 89 |

| Methyl 3-oxo-4-phenylbutanoate | Methyl 2-benzyl-6-fluoroquinoline-3-carboxylate | 80 |

| (Phenylsulfonyl)acetone | 6-Fluoro-2-methyl-3-(phenylsulfonyl)quinoline | 80 |

| Benzoylacetonitrile | 6-Fluoro-2-phenylquinoline-3-carbonitrile | 74 |

| 1,3-Cyclohexanedione | 7-Fluoro-3,4-dihydroacridine-1(2H)-one | 75 |

The following table details the synthesis of a trifluoromethylated styrene (B11656) from this compound, a key step in an indole synthesis pathway. mdpi.com

| Reactant | Reagent | Product | Yield (%) |

| This compound | CF₃CCl₃, PPh₃ | 4-Fluoro-2-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-1-nitrobenzene | 73 |

Cyclocondensation Reactions

Amidines, characterized by their C,N-dinucleophilic properties, are valuable reagents in the synthesis of heterocyclic compounds. researchgate.net The cyclic amidine functionality in amino heterocycles combines the effects of an azomethine-like C=N double bond and an amide-like C-N single bond. nih.gov

In reactions with dielectrophiles like esters of 2-fluoro-5-nitrobenzoic acid, α-acylacetamidines act as C,N-dinucleophiles to produce isoquinolines in good yields. researchgate.net The reaction proceeds chemoselectively, where the α-carbon of the amidine displaces the halogen atom on the aromatic ring, and the amino group reacts with the ester group. researchgate.net For example, the reaction of ethyl 2-fluoro-5-nitrobenzoate with α-acylacetamidines at room temperature or with gentle heating (50°C for benzoylacetamidine) yields the corresponding 3-aminoisoquinolines. researchgate.net

Domino reactions involving this compound provide efficient pathways for the synthesis of complex heterocyclic structures like quinolines. A notable example is the domino nitro reduction-Friedländer heterocyclization. nih.gov In this one-pot process, this compound is reduced to 2-amino-5-fluorobenzaldehyde (B139799) using iron powder in acetic acid. This intermediate then reacts with an active methylene compound (AMC) in a Friedländer synthesis to yield a substituted quinoline (B57606). nih.gov

This method is tolerant of a wide range of functional groups on both reactants, including β-keto-esters, β-keto-nitriles, and β-keto-sulfones. nih.gov The reaction proceeds through a Knoevenagel condensation intermediate, followed by cyclization and aromatization to form the quinoline ring. nih.gov

Table 2: Examples of Domino Nitro Reduction-Friedländer Heterocyclization with this compound

| Active Methylene Compound | Product | Yield (%) |

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | 70 |

| Ethyl benzoylacetate | Ethyl 6-fluoro-2-phenylquinoline-3-carboxylate | 82 |

| Methyl 3-methyl-2-oxobutanoate | Methyl 6-fluoro-2-isopropylquinoline-3-carboxylate | 67 |

| 1-(Phenylsulfonyl)propan-2-one | 6-Fluoro-2-methyl-3-(phenylsulfonyl)quinoline | 80 |

Data from experiments conducted using Fe/AcOH for in situ reduction. nih.gov

Another domino sequence involves the reaction of 2-fluoro-5-nitrobenzaldehyde with polarized alkenes to generate adducts that can undergo further reactions. mdpi.com

Reduction Reactions

The selective reduction of the nitro group in nitroaromatic compounds is a crucial transformation in organic synthesis, as it provides access to aniline (B41778) derivatives which are important precursors for many industrial products. chemrxiv.org

For this compound, the selective reduction of the nitro group to an amino group is a key step in various synthetic pathways, particularly in the domino synthesis of quinolines. nih.gov This reduction can be effectively achieved using iron powder in acetic acid (Fe/AcOH). nih.gov These mild conditions are highly tolerant of other functionalities present in the molecule, such as the aldehyde group and the fluorine substituent. nih.govrsc.org While catalytic hydrogenation is a common reduction method, it is not suitable in this context as it can also reduce the double bond in Knoevenagel intermediates that are formed in subsequent steps. nih.gov

Other catalytic systems have been studied for the selective reduction of nitroarenes, demonstrating tolerance for halogens and aldehyde groups. For example, platinum nanoparticles supported on various materials have shown high selectivity. rsc.org Similarly, Fe doped MoS₂ has been shown to be effective for the selective reduction of functionalized nitrobenzenes. chemrxiv.org In the case of 4-fluoronitrobenzene, selective reduction of the nitro group was achieved at pH 7, while at a more basic pH of 11, the fluorine acted as a leaving group. chemrxiv.org

The reduction of the nitro group in this compound to form 2-amino-5-fluorobenzaldehyde is the initial step in the domino nitro reduction-Friedländer synthesis of quinolines, highlighting the importance of this selective transformation. nih.gov

Reductive Cyclization Pathways

The strategic positioning of the nitro and aldehyde functionalities on the aromatic ring of this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems through reductive cyclization. This process typically involves the in situ reduction of the nitro group to an amino group, which then undergoes an intramolecular or intermolecular condensation reaction with the aldehyde function or a suitable reaction partner. The specific reaction conditions and the choice of co-reactants play a crucial role in directing the cyclization towards a particular heterocyclic scaffold.

One of the most extensively studied reductive cyclization pathways of this compound is its conversion into substituted quinolines. This transformation is often achieved through a domino nitro reduction-Friedländer heterocyclization. nih.govnih.gov In this one-pot procedure, the nitro group is reduced to an amine, typically using iron powder in acetic acid (Fe/AcOH), which then reacts with a co-reactant containing an active methylene group to form the quinoline ring system. nih.govresearchgate.net The Fe/AcOH system is favored as it is mild and selective for the reduction of the nitro group without affecting other reducible functionalities that might be present in the reactants. nih.gov

The general mechanism for this domino reaction involves the initial reduction of the 2-nitro group to a 2-amino group. This is followed by a Knoevenagel condensation between the newly formed 2-aminobenzaldehyde and the active methylene compound. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration to yield the final quinoline product. nih.gov The versatility of this method allows for the synthesis of a wide array of 6-fluoroquinoline (B108479) derivatives by varying the active methylene compound. nih.govnih.gov

The following table summarizes representative examples of the synthesis of 6-fluoroquinoline derivatives from this compound via reductive cyclization with various active methylene compounds.

Table 1: Synthesis of 6-Fluoroquinolines via Reductive Cyclization of this compound

| Active Methylene Compound | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl benzoylacetate | Fe, AcOH, 95-110 °C, 3-4 h | Ethyl 6-fluoro-2-phenylquinoline-3-carboxylate | 82 | nih.gov |

| Methyl 3-oxo-3-phenylpropanoate | Fe, AcOH, 95-110 °C, 3-4 h | Methyl 6-fluoro-2-phenylquinoline-3-carboxylate | 85 | nih.gov |

| 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | Fe, AcOH, 95-110 °C, 3-4 h | 6-Fluoro-2-phenyl-3-(phenylsulfonyl)quinoline | 80 | nih.gov |

Beyond quinoline synthesis, the reductive cyclization of substituted 2-nitrobenzaldehydes can also be directed towards the formation of other important heterocyclic cores, such as indoles. For instance, a multi-step process involving the initial conversion of a 2-nitrobenzaldehyde (B1664092) to a trifluoromethylated ortho-nitrostyrene, followed by reaction with pyrrolidine to form an enamine, and subsequent reduction with an Fe-AcOH-H₂O system can lead to the formation of 2-CF₃-indoles. researchgate.netmdpi.com This suggests a potential pathway for the synthesis of 5-fluoro-2-trifluoromethylindole from this compound, although specific examples are not detailed in the available literature. The key step is the intramolecular cyclization initiated by the reduction of the nitro group. researchgate.netmdpi.com

Furthermore, the general principles of reductive cyclization of ortho-substituted nitroaromatics suggest that this compound could be a precursor for other heterocyclic systems like quinazolines and benzimidazoles. The synthesis of 2,4-diaminoquinazolines has been achieved through a tandem condensation and reductive cyclization of 2-nitrobenzaldehydes using an iron-HCl system. acs.org This methodology could potentially be applied to this compound. Similarly, the synthesis of benzimidazoles often involves the reductive cyclization of o-nitroanilines with aldehydes. mdpi.comresearchgate.net By analogy, a reaction between this compound and an amine, followed by reduction, could lead to the formation of a substituted benzimidazole (B57391).

The following table outlines the potential reductive cyclization pathways for this compound to form various heterocyclic compounds based on established methods for related starting materials.

Table 2: Potential Reductive Cyclization Pathways for this compound

| Target Heterocycle | General Method | Key Reagents | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Indole | Olefination, enamine formation, and reductive cyclization | PPh₃, CBrCl₃; Pyrrolidine; Fe, AcOH, H₂O | 5-Fluoro-2-trifluoromethylindole | researchgate.netmdpi.com |

| Quinazoline (B50416) | Tandem condensation and reductive cyclization | Amine, Cyanoimidate; Fe, HCl | Substituted 6-Fluoroquinazoline | acs.org |

| Benzimidazole | Reductive cyclization with an amine | Amine; Reducing agent (e.g., Na₂S₂O₄) | Substituted 1-Aryl-6-fluorobenzimidazole | researchgate.net |

These examples highlight the synthetic utility of this compound as a versatile building block in heterocyclic chemistry. The specific outcome of the reductive cyclization is highly dependent on the chosen reaction partners and conditions, allowing for controlled access to a diverse range of fluorine-containing heterocyclic compounds.

Derivatives of 5 Fluoro 2 Nitrobenzaldehyde and Their Synthetic Utility

Synthesis of Heterocyclic Compounds

Quinolines via Friedländer Heterocyclization

The Friedländer annulation is a well-established and efficient method for synthesizing quinoline (B57606) derivatives. mdpi.com This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene (B1212753) group. mdpi.com However, the limited commercial availability of substituted 2-aminobenzaldehydes can be a drawback. nih.gov

To overcome the limitation of substrate availability, a domino nitro reduction-Friedländer annulation strategy has been developed. This approach utilizes readily available 2-nitrobenzaldehydes, such as 5-fluoro-2-nitrobenzaldehyde, as starting materials. nih.gov The in situ reduction of the nitro group to an amino group is typically achieved using iron powder in acetic acid (Fe/AcOH). mdpi.comnih.gov This is immediately followed by the acid-catalyzed Friedländer condensation with an active methylene compound, all in a single pot. mdpi.comnih.gov

The reaction is initiated by the dissolving metal reduction of the nitro group. mdpi.com Subsequently, the newly formed 2-aminobenzaldehyde derivative undergoes a Knoevenagel condensation with the active methylene compound. mdpi.com The final step is an intramolecular cyclization and dehydration to afford the quinoline ring system. mdpi.com This one-pot procedure is advantageous as it avoids the isolation of the often-unstable 2-aminobenzaldehyde intermediate. nih.gov

The domino nitro reduction-Friedländer reaction using this compound has been successfully applied to a wide range of active methylene compounds (AMCs). nih.govresearchgate.net These include β-ketoesters, β-keto-nitriles, β-keto-sulfones, β-diketones, and both phenyl and benzyl (B1604629) ketones. nih.govnih.gov The mild reaction conditions are tolerant of various functional groups on both reaction partners, leading to high yields of the corresponding 6-fluoroquinoline (B108479) derivatives. nih.govresearchgate.net

For instance, the reaction of this compound with various AMCs in the presence of Fe/AcOH at temperatures between 95–110 °C yields a diverse array of 6-fluoroquinolines. nih.gov However, the reaction with unsymmetrical AMCs can sometimes be less reliable, potentially leading to the competitive formation of quinolin-2(1H)-one byproducts. nih.govnih.gov This side reaction is thought to occur from the cyclization of the Z-isomer of the Knoevenagel intermediate and is more pronounced when bulky groups are present near the ketone carbonyl of the AMC. nih.govresearchgate.net

Table 1: Synthesis of 6-Fluoroquinoline Derivatives from this compound

| Active Methylene Compound | Product | Yield (%) |

|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | 85 |

| Methyl 3-methyl-2-oxobutanoate | Methyl 6-fluoro-2-isopropylquinoline-3-carboxylate | 78 |

| Ethyl benzoylacetate | Ethyl 6-fluoro-2-phenylquinoline-3-carboxylate | 88 |

| Methyl 3-oxo-4-phenylbutanoate | Methyl 2-benzyl-6-fluoroquinoline-3-carboxylate | 82 |

| 1-(Phenylsulfonyl)propan-2-one | 6-Fluoro-2-methyl-3-(phenylsulfonyl)quinoline | 92 |

| Benzoylacetonitrile | 6-Fluoro-2-phenylquinoline-3-carbonitrile | 84 |

| Dimedone | 7-Fluoro-3,3-dimethyl-3,4-dihydroacridine-1(2H)-one | 95 |

Data sourced from Molecules (2022). nih.gov

Pyrazoline Derivatives

Pyrazoline derivatives can be synthesized from chalcones, which are α,β-unsaturated ketones. nih.govafjbs.com The synthesis typically begins with a Claisen-Schmidt condensation between an aldehyde and a ketone to form the chalcone (B49325) intermediate. nih.govijfmr.com In the context of this compound, it can be reacted with an appropriate ketone to form a chalcone bearing the 5-fluoro-2-nitrophenyl moiety.

The subsequent step involves the cyclization of the chalcone with a hydrazine (B178648) derivative, such as phenylhydrazine (B124118), to form the pyrazoline ring. nih.govafjbs.com This reaction is often carried out under reflux conditions. ijfmr.com The versatility of this method allows for the synthesis of a wide array of pyrazoline derivatives by varying the substituents on both the chalcone and the hydrazine reagent. afjbs.com

Quinazolines and Isoquinolines from Cyclocondensation with Amidines

The cyclocondensation of 2-halobenzaldehydes with amidines provides a route to quinazoline (B50416) and isoquinoline (B145761) derivatives. spbu.ru Specifically, the reaction of this compound with amidines can lead to the formation of these heterocyclic systems. spbu.ru Copper-catalyzed methods have been developed for the synthesis of quinazolines from o-iodobenzaldehydes and amidine hydrochlorides. nih.gov This type of reaction has been shown to tolerate various functional groups, including fluoro and trifluoromethyl substituents. nih.gov

A study on the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde (B1301997) with amidines has demonstrated a pathway to the synthesis of isoquinolines. spbu.ru

Indole (B1671886) Derivatives, including Trifluoromethylated Analogs

The synthesis of indole derivatives from this compound can be achieved through various strategies. One approach involves the olefination of the aldehyde to form a substituted styrene (B11656), which can then undergo further transformations to construct the indole ring. nih.gov

For the synthesis of trifluoromethylated indole analogs, a catalytic olefination reaction of 2-nitrobenzaldehydes with CF₃CCl₃ can be employed to produce trifluoromethylated ortho-nitrostyrenes. nih.gov These intermediates can then react with an amine, such as pyrrolidine (B122466), to form an α-CF₃-β-(2-nitroaryl) enamine. nih.gov A subsequent one-pot reduction of the nitro group using an Fe-AcOH-H₂O system initiates an intramolecular cyclization to afford the desired 2-CF₃-indole. nih.gov The scope of this reaction is broad, allowing for the synthesis of various substituted 2-CF₃-indoles. nih.gov

Another method for creating indole derivatives involves the Fischer indole synthesis, which utilizes a phenylhydrazine and a ketone or aldehyde. rsc.orgclockss.org While not directly starting from this compound, this compound can be a precursor to the necessary substituted phenylhydrazine.

Preparation of Functionalized Aromatic Compounds

Beyond heterocycles, this compound is a key precursor for a range of functionalized aromatic compounds through reactions targeting its distinct functional groups.

As mentioned previously, the fluorine atom in this compound is readily displaced by nucleophiles. The synthesis of 2-azido-5-nitrobenzaldehyde is a prime example of this reactivity. beilstein-journals.org This transformation is typically achieved by treating this compound with sodium azide (B81097) in a solvent such as HMPA at 0 °C. beilstein-journals.org The reaction proceeds cleanly, and the resulting azido-substituted benzaldehyde (B42025) can be precipitated by pouring the reaction mixture into ice water. beilstein-journals.org This azide derivative is a crucial intermediate for synthesizing triazoles and other nitrogen-containing compounds. beilstein-journals.org

Substituted benzohydrazides, specifically hydrazones, can be readily prepared from this compound. Hydrazones are a class of organic compounds containing a C=N-N linkage and are formed by the condensation reaction between an aldehyde or ketone and a hydrazide. These compounds are of interest for their biological activities and as synthetic intermediates.

The synthesis involves the direct reaction of this compound with a substituted or unsubstituted benzohydrazide (B10538) in a suitable solvent like ethanol (B145695). The reaction is a condensation that eliminates a molecule of water to form the corresponding N'-(5-fluoro-2-nitrobenzylidene)benzohydrazide. The reaction can be catalyzed by a few drops of acid. This straightforward procedure allows for the synthesis of a wide array of hydrazone derivatives. researchgate.net

A highly efficient and stereoselective one-pot, three-component synthesis has been developed to produce 2-aminobenzylidene derivatives from this compound. These derivatives are valuable intermediates for potential Epidermal Growth Factor Receptor (EGFR) inhibitors.

This method involves a cascade reaction combining this compound, an active methylidene compound (such as cyanoacetamide or ethyl cyanoacetate), and a secondary cycloamine (like piperidine (B6355638) or morpholine). The reaction proceeds via a convergent Knoevenagel condensation and nucleophilic aromatic substitution (SNAr) pathway under mild reflux conditions, affording the final (E)-aminobenzylidene products with high stereoselectivity and in good yields (52–88%). The nitro group plays a crucial role in activating the fluorine atom for the SNAr reaction.

Table 1: Synthesis of (E)-α-Cyano-3-[5-nitro-2-(amino)phenyl]acrylamide Derivatives

| Entry | Secondary Amine | Product | Yield |

|---|---|---|---|

| 1 | Piperidine | (E)-α-Cyano-3-[5-nitro-2-(piperidin-1-yl)phenyl]-acrylamide | 81% |

| 2 | Pyrrolidine | (E)-α-Cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-acrylamide | 72% |

| 3 | Morpholine | (E)-α-Cyano-3-[5-nitro-2-(morpholin-1-yl)phenyl]-acrylamide | 88% |

Data sourced from a study on the stereoselective synthesis of 2-aminobenzylidene derivatives.

Chiral Derivatives and Enantioselective Synthesis

The creation of chiral molecules from achiral starting materials is a central goal of modern organic synthesis. This compound can be employed in reactions designed to generate chiral products with high enantioselectivity.

One approach involves using the aldehyde in reactions with chiral catalysts. For instance, chiral proton catalysis can be used in aza-Henry reactions involving nitrobenzaldehyde derivatives to produce secondary amines with high enantiomeric excess (82–90% ee). While not specifically demonstrated with the 5-fluoro isomer, the principle is applicable.

Another strategy is to react this compound with chiral reagents. A reaction with a methyl Grignard reagent can convert the aldehyde to a secondary alcohol, 1-(5-fluoro-2-nitrophenyl)ethanol, creating a new chiral center. While a standard Grignard reaction produces a racemic mixture (an equal amount of both enantiomers), the use of chiral ligands or auxiliaries during the reduction of the corresponding ketone (5-fluoro-2-nitroacetophenone) can favor the formation of one enantiomer over the other.

Furthermore, chiral heterocyclic compounds with a hexahydro-2H-chromene scaffold have been synthesized from the reaction of monoterpenoids with various benzaldehydes, including those with electron-withdrawing nitro groups. beilstein-journals.org These reactions, often mediated by Lewis acids like BF₃·Et₂O, can proceed with high diastereoselectivity, influenced by the inherent chirality of the starting terpenoid. beilstein-journals.org The development of catalytic enantioselective methods, such as those using chiral oxazoline-containing ligands, continues to expand the toolbox for creating valuable chiral molecules from precursors like this compound. acs.org

Chiral Auxiliaries and Catalysts in Transformations

The conversion of the achiral this compound into chiral, non-racemic products relies heavily on the use of chiral auxiliaries and catalysts. These reagents temporarily impart chirality to the substrate, directing the formation of one enantiomer over the other.

A key strategy involves the condensation of this compound with a chiral amine or amine derivative to form a chiral imine. This intermediate is then subjected to transformations where the stereochemical outcome is dictated by the chiral auxiliary. For instance, N-tert-butylsulfinyl imines, derived from the reaction of the aldehyde with a chiral sulfinamide, serve as effective chiral auxiliaries. In one notable application, the chiral N-tert-butylsulfinyl imine of this compound was used in an α-aminoallylation reaction to produce chiral homoallylic amines. ua.es

Similarly, chiral auxiliaries are employed in aldol-type reactions to control the formation of new stereocenters. The Crimmins aldol (B89426) reaction, which utilizes a chiral thiazolidinethione auxiliary, has been successfully applied to related fluoronitrobenzaldehyde substrates. nih.gov In this method, the auxiliary is first acylated, and the resulting enolate reacts with the aldehyde in a highly diastereoselective manner. nih.gov While this specific example used 3-chloro-4-fluoro-5-nitrobenzaldehyde, the principle is directly applicable to derivatizing this compound to achieve high stereocontrol. nih.gov

The development of chiral phosphines as ligands for transition-metal catalysts also represents a significant area of research for asymmetric transformations, although specific applications involving this compound are less commonly documented. scholaris.ca The general principle involves a chiral ligand coordinating to a metal center, creating a chiral catalytic environment that can differentiate between the two faces of the substrate or a prochiral intermediate. acs.org

Asymmetric Induction in Fluorine-containing Products

Asymmetric induction is the process by which a chiral element, be it an auxiliary, reagent, or catalyst, influences the creation of a new chiral center in a molecule, resulting in an unequal mixture of stereoisomers. In the context of this compound, this is critical for generating optically active fluorine-containing compounds.

The use of chiral N-tert-butylsulfinyl imines is a powerful method for achieving high asymmetric induction. The reaction of the imine derived from this compound with an allylating reagent leads to the formation of a chiral homoallylic amine. The sulfinyl group effectively shields one face of the C=N double bond, forcing the nucleophile to attack from the less hindered face. This reagent-controlled approach successfully yields the desired fluorine-containing product with significant enantiomeric excess. Specifically, the synthesis of (S)-1-(5-Fluoro-2-nitrophenyl)-4-methyl-3-penten-1-amine was achieved with good yield and stereoselectivity. ua.es

The table below summarizes the product obtained through this asymmetric induction strategy.

| Starting Material | Chiral Auxiliary | Product | Yield |

| This compound | (S)-N-tert-butyl-tert-butanethiosulfinamide | (S)-1-(5-Fluoro-2-nitrophenyl)-4-methyl-3-penten-1-amine | 60% |

| Data sourced from a study on the synthesis of chiral homoallylic amines. ua.es |

Organocatalysis provides another avenue for asymmetric induction. While direct asymmetric α-fluorination of aldehydes is a well-known process, the derivatization of the aldehyde group in this compound can also be guided by chiral organocatalysts to produce fluorine-containing products with high enantioselectivity. researchgate.net

Stereochemical Outcomes of Derivatization Reactions

The stereochemical outcome of reactions involving this compound is a direct consequence of the chosen synthetic strategy and the inherent electronic properties of the substrate. The goal is typically to achieve high diastereoselectivity or enantioselectivity.

In the synthesis of chiral homoallylic amines from this compound, the stereochemical outcome is controlled by the chiral sulfinamide auxiliary. The addition of the organometallic reagent to the chiral N-tert-butylsulfinyl imine proceeds via a rigid, six-membered chair-like transition state, which accounts for the high diastereoselectivity observed in the product. ua.es

In aldol-type reactions, the stereochemical outcome (i.e., the formation of syn vs. anti diastereomers) is heavily influenced by the substituents on the benzaldehyde ring. For benzaldehydes bearing electron-withdrawing groups, such as the nitro group present in this compound, Mukaiyama-type aldol reactions tend to favor the formation of syn-aldol products. beilstein-journals.org This preference is attributed to the electronic repulsion between the aryl group and the enolate in the transition state, which disfavors the arrangement leading to the anti-product. beilstein-journals.org This principle was demonstrated in a diastereoselective Crimmins aldol addition with a related substrate, 3-chloro-4-fluoro-5-nitrobenzaldehyde, which provided the syn aldol product as a single, detectable diastereomer. nih.gov

The table below illustrates the expected stereochemical preference in aldol reactions based on the electronic nature of the aldehyde substituent.

| Aldehyde Substituent | Reaction Type | Predominant Stereochemical Outcome | Rationale |

| Electron-withdrawing (e.g., -NO2) | Mukaiyama Aldol Reaction | syn-product | Transition state A is favored over B due to reduced steric and electronic repulsion. beilstein-journals.org |

| Electron-donating (e.g., -OCH3) | Mukaiyama Aldol Reaction | (E)-condensation product | Favors elimination to form the alkene. beilstein-journals.org |

| Data derived from studies on the stereochemistry of aldol reactions. beilstein-journals.org |

These examples underscore the predictability and control that can be exerted over the stereochemical outcomes of reactions involving this compound, making it a reliable substrate for complex stereoselective synthesis.

Applications of 5 Fluoro 2 Nitrobenzaldehyde in Advanced Materials and Chemical Biology

Medicinal Chemistry and Pharmaceutical Research

In the quest for novel therapeutics, the molecular design of drug candidates is paramount. 5-Fluoro-2-nitrobenzaldehyde has emerged as a valuable building block, enabling access to diverse chemical scaffolds and facilitating the introduction of features known to enhance pharmacological profiles.

This compound is recognized as a key raw material and intermediate in the synthesis of pharmaceuticals. fishersci.comchemimpex.com Its utility stems from its pre-functionalized aromatic ring, which allows for efficient and predictable incorporation into larger, more complex molecules destined for biological evaluation. chemimpex.com The presence of both an aldehyde and a nitro group provides orthogonal reactivity; the aldehyde can participate in condensations and reductive aminations, while the nitro group can be reduced to an amine, opening up a different set of chemical transformations. This dual reactivity makes it an essential starting material for creating diverse molecular libraries for drug screening. chemimpex.com

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. This compound is a direct precursor for synthesizing fluorinated quinoline derivatives. A notable method is the domino nitro reduction-Friedländer heterocyclization, where this compound reacts with active methylene (B1212753) compounds in the presence of iron in acetic acid. nih.gov This one-pot process involves the in situ reduction of the nitro group to an amine, which then undergoes a condensation and cyclization sequence to form the quinoline ring. nih.gov This approach has been used to create various 6-fluoroquinoline (B108479) derivatives. nih.gov

Another powerful strategy involves a cascade reaction between 2-fluoro-5-nitrobenzaldehyde (B1301997) and heterocyclic ketene (B1206846) aminals. nih.gov This method, which proceeds without a transition-metal catalyst, yields complex 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives in high yields. nih.gov

Table 1: Synthesis of Heterocyclic Scaffolds from this compound

| Starting Material | Reaction Type | Resulting Scaffold | Key Features of Synthesis |

|---|---|---|---|

| This compound | Domino Nitro Reduction-Friedländer Heterocyclization | 6-Fluoroquinolines | One-pot reaction using Fe/AcOH for in situ reduction and cyclization. nih.gov |

| 2-Fluoro-5-nitrobenzaldehyde | Cascade Reaction with Heterocyclic Ketene Aminals | 1,3-Diazaheterocycle-fused [1,2-a]quinolines | Transition-metal-free, high-yield synthesis of complex polycyclic systems. nih.gov |

Similarly, the oxazoline (B21484) ring is a significant feature in biologically active compounds and is often used as a ligand in asymmetric synthesis. nih.gov The synthesis of 2-oxazolines can be achieved through various methods starting from aldehydes. organic-chemistry.org Specifically, the development of catalytic, metal-free processes to produce 5-fluoro-2-oxazolines highlights the importance of incorporating fluorine into these heterocyclic systems. acs.org this compound serves as a potential precursor for such structures, where the aldehyde group would participate in the cyclization reaction to form the oxazoline ring.

The presence of a fluorine atom, which this compound can introduce into a molecule, is a widely used strategy in modern drug design to enhance a compound's pharmacokinetic and pharmacodynamic properties. tandfonline.commdpi.com It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are responsible for these beneficial effects. tandfonline.comrsc.org

A primary reason for incorporating fluorine into drug candidates is to improve their metabolic stability. bohrium.combenthamscience.com Many drug molecules are metabolized in the body by cytochrome P450 enzymes, which often involves the oxidation of a carbon-hydrogen (C-H) bond. encyclopedia.pub By strategically replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site, this oxidative process can be blocked. tandfonline.comnih.gov The C-F bond is significantly stronger than the C-H bond and is more resistant to enzymatic cleavage, thereby prolonging the drug's half-life and bioavailability. tandfonline.comnih.gov For example, the introduction of p-fluoro substituents in the cholesterol-lowering drug Ezetimibe was a key step to block aromatic hydroxylation and improve metabolic stability. encyclopedia.pub Melphalan flufenamide, a myeloma treatment, is another example where a fluoro substituent enhances metabolic stability compared to non-fluorinated analogs. encyclopedia.pub

Fluorine's extreme electronegativity can profoundly influence a molecule's electronic properties, which in turn modulates its biological activity. tandfonline.comresearchgate.net This electronic influence can alter the acidity or basicity (pKa) of nearby functional groups, which affects a drug's absorption and membrane permeability. nih.gov By reducing the basicity of amine groups, for instance, fluorine can improve a compound's ability to cross cellular membranes, leading to better bioavailability. tandfonline.comnih.gov

Table 2: Effects of Fluorine Incorporation in Drug Design

| Property | Mechanism of Action | Consequence for Drug Candidate |

|---|---|---|

| Metabolic Stability | The strong C-F bond blocks sites of metabolic oxidation by enzymes like cytochrome P450. tandfonline.comencyclopedia.pub | Increased half-life, improved bioavailability. benthamscience.com |

| Bioactivity (pKa) | High electronegativity of fluorine lowers the pKa of nearby acidic or basic functional groups. nih.gov | Modulated ionization state, potentially improving membrane permeability and oral absorption. tandfonline.com |

| Bioactivity (Binding Affinity) | The polarized C-F bond can form favorable electrostatic interactions (e.g., hydrogen bonds, multipolar interactions) with the target protein. numberanalytics.comrsc.org | Enhanced potency and selectivity of the drug. bohrium.com |

Introduction of Fluorine for Enhanced Biological Profiles

Agrochemical Development

The utility of this compound and its structural analogs extends beyond pharmaceuticals into the field of agrochemical development. It is cited as an important intermediate for the synthesis of agrochemicals and dyestuffs. fishersci.comchemimpex.com The same properties that make fluorinated compounds attractive in medicine—such as enhanced stability and bioactivity—are also beneficial for creating effective and persistent pesticides and herbicides. researchgate.net For instance, the related compound 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) is an important intermediate in the synthesis of agricultural herbicides. google.com The strategic placement of fluoro- and nitro- groups on a benzene (B151609) ring, as seen in this compound, provides a chemical handle for developing new active ingredients for crop protection. chemimpex.com

Development of Fluorescent Probes for Biological Imaging

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes within living systems. While direct examples detailing the use of this compound are not extensively documented in peer-reviewed literature, the underlying chemical principles and the well-established use of its isomers, such as 2-Fluoro-5-nitrobenzaldehyde, highlight its potential in this field. biosynth.comchemimpex.com The core strategy often involves a mechanism where the nitro group functions as a fluorescence quencher.

A common approach in probe design is to synthesize a fluorophore where the nitroaromatic moiety is attached. The electron-withdrawing nature of the nitro group can quench the fluorescence of the molecule through processes like photoinduced electron transfer (PET). The probe is effectively in an "off" state. Upon selective reduction of the nitro group to an amino group (-NH2) by a specific analyte or enzyme in a biological environment (e.g., nitroreductase in hypoxic cancer cells), the quenching effect is eliminated. This "turns on" the fluorescence, providing a detectable signal that corresponds to the presence or activity of the target. mdpi.com

For instance, related compounds like 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde are explicitly mentioned as precursors for fluorescent probes. The synthesis typically involves condensation of the aldehyde with a suitable fluorophore core. Given these precedents, this compound represents a valuable starting material for creating such analyte-responsive probes for high-contrast biological imaging.

Applications in Functional Materials Chemistry

The reactivity of its aldehyde, nitro, and fluoro-substituted aromatic ring makes this compound a key intermediate in the synthesis of a wide array of functional organic molecules and materials.

This compound serves as a fundamental building block for a variety of specialty chemicals, particularly intermediates for pharmaceuticals and other bioactive compounds. bldpharm.com Its functional groups allow for precise chemical modifications to build more complex molecular architectures.

A notable application is its use in Grignard reactions. For example, the addition of a methyl Grignard reagent, such as methylmagnesium chloride, to this compound yields 1-(5-fluoro-2-nitrophenyl)ethanol. This product is a chiral alcohol that serves as a valuable precursor in medicinal chemistry.

Another significant application is in the synthesis of stable hemiaminals. In a one-pot reaction with 2-aminopyrimidine, this compound forms (5-Fluoro-2-nitrophenyl)(pyrimidin-2-ylamino)methanol. mdpi.com The stability of this hemiaminal is attributed to the electron-withdrawing effects of both the nitrophenyl and pyrimidine (B1678525) rings, making it a unique and isolable intermediate for further synthetic transformations. mdpi.com

| Reaction Type | Reagents | Product | Application of Product |

| Grignard Reaction | Methylmagnesium chloride, THF | 1-(5-Fluoro-2-nitrophenyl)ethanol | Intermediate for medicinal chemistry |

| Hemiaminal Formation | 2-Aminopyrimidine | (5-Fluoro-2-nitrophenyl)(pyrimidin-2-ylamino)methanol | Stable synthetic intermediate |

The inherent functionality of this compound makes it a valuable monomer or building block for the synthesis of advanced polymers and complex ligands. While specific polymers derived directly from this compound are not widely reported, the applications of its isomers and related structures are well-established. For instance, 2-Fluoro-5-nitrobenzaldehyde is employed in materials science for creating novel polymers and dyes. chemimpex.com

The aldehyde group of this compound can participate in condensation polymerizations. Furthermore, the nitro group can be readily reduced to an amine, which introduces a new reactive site for creating polyamides or polyimides. This amine can also be used as a coordination site in the synthesis of metal-complexing ligands. The fluorine atom allows for further functionalization via nucleophilic aromatic substitution, enabling the attachment of various side chains to tune the properties of the resulting polymer or ligand. The isomer 2-Fluoro-5-nitrobenzaldehyde has been noted for its utility in ligand synthesis. biosynth.com

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound make it an excellent candidate for designing molecules capable of forming ordered, self-assembled structures.

A clear example is the formation of stable crystalline hemiaminals, such as (5-Fluoro-2-nitrophenyl)(pyrimidin-2-ylamino)methanol. mdpi.com The study of the crystal structure of this compound reveals how individual molecules pack together, stabilized by intermolecular forces. The formation of such ordered solid-state structures is a key aspect of supramolecular chemistry. mdpi.com Research on related compounds, such as nitrobenzaldehyde isonicotinoylhydrazones, has also demonstrated the formation of diverse and intricate two- and three-dimensional supramolecular networks, further underscoring the utility of the nitrobenzaldehyde framework in crystal engineering and the design of complex molecular assemblies. thegoodscentscompany.com

Computational Chemistry and Mechanistic Studies on 5 Fluoro 2 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties and reaction dynamics.

Prediction of Molecular Geometry and Conformations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 5-fluoro-2-nitrobenzaldehyde, these calculations reveal key structural parameters.

A study on (2Z)-2-(5-fluoro-2-nitrobenzylidene)-5-phenyl-3(2H)-furanone (FNPF), a fluorophore derived from this compound, utilized DFT with the B3LYP functional and 6-31+G(d,p) basis set to optimize its ground state (S0) and first excited state (S1) geometries. rsc.org The optimized ground state structure of FNPF was determined, providing theoretical values for bond lengths and dihedral angles. rsc.org For instance, in the excited state, the dihedral angle D2 (O5-C4-C12-C13) was calculated to be 0°, indicating a planar conformation. rsc.org

In a related context, studies on 2-nitrobenzaldehyde (B1664092) have shown that the nitro group is twisted with respect to the phenyl ring, a non-coplanar conformation that influences the compound's reactivity. researchgate.net For other fluorinated benzaldehydes, such as 4-fluoro-2-nitrobenzaldehyde, computational methods like the Intermediate Neglect of Differential Overlap (INDO) have been used to predict conformational preferences, specifically the energy differences between O-cis and O-trans conformations. cdnsciencepub.com These theoretical predictions often show better agreement with experimental data than those derived from infrared spectroscopy. cdnsciencepub.com

Table 1: Theoretically Calculated Geometrical Parameters for FNPF in the Excited State (B3LYP/6-31+G(d,p))

| Parameter | Bond/Angle | Value |

| Dihedral Angle | D1 (O5-C4-C12-H30) | 180.0° |

| Dihedral Angle | D2 (O5-C4-C12-C13) | 0.0° |

| Dihedral Angle | D3 (C16-C15-N20-O23) | 179.99° |

| Bond Length | C4-C12 | 1.38 Å |

| Bond Length | O5-C4 | 1.39 Å |

| Bond Length | C12-C13 | 1.43 Å |

| Bond Length | C13-C15 | 1.44 Å |

| Bond Length | C15-N20 | 1.45 Å |

| Bond Length | N20-O23 | 1.24 Å |

| Bond Length | N20-O22 | 1.24 Å |

| Source: Adapted from reference rsc.org. |

Analysis of Electronic Properties (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

For the FNPF derivative, DFT calculations were used to determine the HOMO and LUMO energies. rsc.org A related study on a different heterocyclic compound, (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one (NCTh), also employed DFT (B3LYP/6-311G(d,p)) to calculate these frontier molecular orbitals. tandfonline.com The HOMO and LUMO represent the ability to donate and accept an electron, respectively, and the energy gap is a measure of the energy required for electronic excitation. tandfonline.com Global chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from these energies, providing further insights into the molecule's reactivity. tandfonline.com

Table 2: Calculated HOMO-LUMO Energies and Reactivity Descriptors for NCTh

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.770 |

| Electron Affinity (A) | 3.330 |

| Electronegativity (χ) | 5.050 |

| Chemical Potential (μ) | -5.050 |

| Electrophilicity Index (ω) | 7.412 |

| Chemical Softness (S) | 0.291 |

| Source: Adapted from reference tandfonline.com. |

Investigation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the energetic landscape of a chemical reaction, including the identification of intermediates and transition states. A notable reaction involving this compound is the domino nitro reduction-Friedländer heterocyclization to produce quinolines. nih.gov The Friedländer synthesis generally proceeds through an initial slow intermolecular aldol (B89426) condensation, followed by a rapid cyclization and dehydration. researchgate.netgrafiati.com

While specific DFT calculations for the transition states in the Friedländer reaction of this compound are not detailed in the available literature, the proposed mechanism involves the initial condensation of a benzylic ketone with the aldehyde group of the 2-aminobenzaldehyde (B1207257) (formed in situ from the nitro reduction), followed by cyclization and aromatization. nih.govresearchgate.net DFT studies on similar reactions, such as the Friedländer synthesis of benzothieno[3,2-b]pyridines, have been used to elucidate the plausible mechanism for the formation of the fused pyridine (B92270) derivatives. researchgate.net

Tautomerism Studies in Related Derivatives

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration in heterocyclic chemistry. Schiff bases derived from aldehydes are known to exhibit tautomerism, such as the enol-keto equilibrium. cdnsciencepub.com For Schiff bases derived from gossypol, DFT simulations have been employed to investigate the puzzling preference for either imino or enamine tautomers, revealing that N-enamine–N-enamine structures are often prevalent. rsc.org

In the case of Schiff bases derived from other substituted nitrobenzaldehydes, such as (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol, DFT calculations have been used to study the enol and keto tautomeric forms. cdnsciencepub.com These studies often find that the enol form is more stable. researchgate.net While specific tautomerism studies on derivatives of this compound are not widely reported, the principles from these related systems can be applied to understand their potential tautomeric behavior.

Molecular Modeling and Docking Studies for Derivative Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand might interact with a biological target, such as a protein or enzyme.

Derivatives of this compound have been investigated for their potential biological activities. For instance, a novel fluorophore, (2Z)-2-(5-fluoro-2-nitrobenzylidene)-5-phenyl-3(2H)-furanone (FNPF), was synthesized for potential bio-analytical purposes. rsc.org While specific docking studies for FNPF were not reported in the provided source, molecular docking has been extensively used for similar heterocyclic structures.

For example, a molecular docking study was performed on (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one (NCTh) to explore its structure-activity relationship. tandfonline.com The results revealed a strong ligand-protein interaction with a binding energy of -10.3 kcal/mol and a potent inhibition constant (Ki) of 0.0281 μM, indicating significant affinity for the target protein. tandfonline.com Similarly, Schiff bases derived from other substituted benzaldehydes have been evaluated through molecular docking to assess their potential as inhibitors for enzymes like cyclooxygenase (COX-1 and COX-2) and those implicated in Alzheimer's disease. niscpr.res.insciengine.com These studies correlate binding affinities and interactions with observed biological activities. niscpr.res.in

Structure-Reactivity Relationships and Mechanistic Elucidation